Flavanone-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

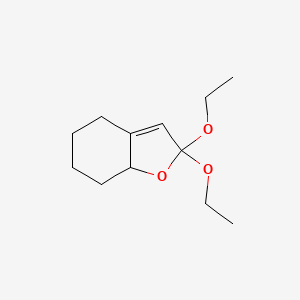

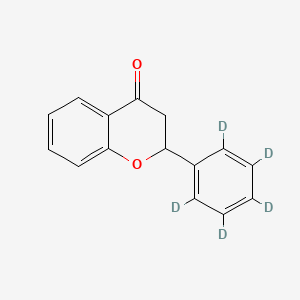

Flavanone-d5 is a biochemical used in proteomics research . It has a molecular formula of C15H7D5O2 and a molecular weight of 229.29 . It has been used in a wide range of laboratory experiments to understand its impacts on biological systems . Notably, it has been used to explore the biochemical and physiological effects of flavanones on various biological systems .

Synthesis Analysis

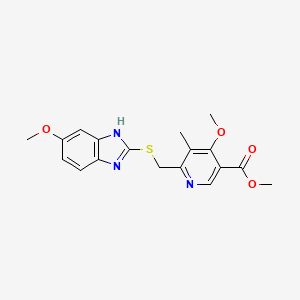

Flavanones can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis

Flavanones, including Flavanone-d5, feature a main 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The molecular structure of flavanones largely determines what moieties are essential for affinity with the receptors .Chemical Reactions Analysis

Flavanones can be readily converted into flavones via further oxidation processes . The synthesis of flavanones generally requires harsh conditions such as acidic or basic reflux conditions for cyclization .Physical And Chemical Properties Analysis

Flavanones are natural polyphenolic compounds derived as secondary metabolites from plants . They have been known to play multiple roles in plants including UV filtration, detoxifying agents, symbiotic nitrogen fixation, self-healing agents, and floral pigmentation .Aplicaciones Científicas De Investigación

Biosynthesis and Biological Activity

Flavanones, including Flavanone-d5, are a large family of polyphenols which include several classes based on their basic structure . They have a multitude of biological properties, such as anti-inflammatory, antioxidant, antiviral, antimicrobial, anticancer, cardioprotective, and neuroprotective effects . Current trends of research and development on flavonoids relate to identification, extraction, isolation, physico-chemical characterization, and their applications to health benefits .

Synthesis of Flavones

Flavone, a member of the flavonoid family, has numerous biological activities, attracting many synthetic researchers to develop a number of versatile methodologies . A recent review article has revealed the synthetic history of functionalized flavones from the traditional well-known named reactions to modern novel transition-metal promoted protocols . A one-pot facile route for the BiCl 3 /RuCl 3 -mediated synthesis of functionalized flavones is described .

Antioxidant Properties

Flavanones are known for their antioxidant properties. The recent trend in flavanone research reveals the interest to increase the flavanone contents of specific plants and fruits by manipulating the biosynthesis processes .

Enzymatic Synthesis

The enzymatic synthesis of flavanones using genetically engineered cells and enzymes are future perspectives for providing such antioxidant compounds .

5. Use in the Production of New Products In recent years, important research efforts have focused on the exploitation and use of natural compounds in the production of new products . In this respect, flavonoids, a class of natural polyphenolic compounds, have attracted continuously increasing attention .

Bioavailability

The physico-chemical parameters, biological activity, and bioavailability of flavanones are closely related and conferred based on the chemical structure .

Mecanismo De Acción

Target of Action

Flavanones, including Flavanone-d5, primarily target enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in starch digestion, and their inhibition can have significant effects on blood glucose levels, making flavanones potential antidiabetic agents .

Mode of Action

Flavanones interact with their targets, inhibiting their activity and leading to changes in the metabolic processes they control. For instance, the inhibition of α-glucosidase and α-amylase slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . Flavanones also target multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .

Biochemical Pathways

Flavanones affect several biochemical pathways. They are involved in the regulation of flavonoid biosynthesis, which is crucial for plant growth and stress resistance . They also influence the transport framework responsible for flavonoid transport . Moreover, flavanones regulate polar auxin transport by acting on the auxin export carrier PIN-FORMED (PIN) in the form of ATP-binding cassette subfamily B/P-glycoprotein (ABCB/PGP) transporter .

Pharmacokinetics

The pharmacokinetics of flavanones involve their absorption, distribution, metabolism, and excretion (ADME). After oral administration, flavanones are rapidly absorbed and reach peak plasma concentrations within a few hours . Their bioavailability is generally low due to extensive first-pass metabolism . The conjugated forms of these flavanones represent more than 95% of the plasma concentration .

Result of Action

The action of flavanones results in various molecular and cellular effects. They exhibit anti-inflammatory and anticancer activities and enhance the immune system . They also function as antioxidants, scavenging free radicals and providing protection from oxidative stress and related diseases . Moreover, flavanones have been associated with reduced risk of cancer and coronary diseases, tumor growth prevention, and insulin secretion improvement .

Action Environment

The action, efficacy, and stability of flavanones can be influenced by various environmental factors. For instance, stress factors can stimulate the accumulation of flavanones in plants by regulating the expression of flavonoid synthase genes . Additionally, the presence of mono- and disaccharide moieties in flavanone glycosides increases their water solubility and bioavailability .

Safety and Hazards

Direcciones Futuras

Flavanones have been a potential source in the search for leading compounds and biologically active components . They have been the focus of much research and development in recent years . Future researchers can potentially transform the landscape of plant-based product development across the food and beverage, pharmaceutical, and cosmetic industries, ultimately benefiting consumers worldwide .

Propiedades

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i1D,2D,3D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-FSTBWYLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)C3=CC=CC=C3O2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flavanone-d5 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-ba-,5-alpha-)- (9CI)](/img/no-structure.png)

![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)